molecular formula C17H16BrFO B1360597 4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone CAS No. 898794-36-0

4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone

Cat. No. B1360597
CAS RN: 898794-36-0
M. Wt: 335.2 g/mol
InChI Key: GOQREEFHZSJUFS-UHFFFAOYSA-N
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Description

4’-Bromo-3-(2,4-dimethylphenyl)-2’-fluoropropiophenone is a chemical compound with the CAS Number: 898793-87-8. Its molecular weight is 317.23 and its IUPAC name is 1-(4-bromophenyl)-3-(2,4-dimethylphenyl)-1-propanone .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its IUPAC name, 1-(4-bromophenyl)-3-(2,4-dimethylphenyl)-1-propanone . This indicates that the compound contains a bromophenyl group, a dimethylphenyl group, and a propanone group.


Chemical Reactions Analysis

The compound may participate in reactions such as Suzuki–Miyaura coupling , which involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst.

Scientific Research Applications

Fluorination and Bromination Techniques

Fluorination and bromination are crucial reactions in organic synthesis, providing pathways to various functionalized compounds. For instance, the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, facilitated by boron trifluoride etherate as a catalyst, leads to several fluorinated derivatives. These reactions, essential in synthesizing halogenated compounds, highlight the versatility of halogens in modifying organic molecules, offering valuable insights into the reactivity and potential applications of 4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone in synthetic chemistry (Koudstaal & Olieman, 2010).

Electrophilic Substitution and Rearrangement

Electrophilic substitution reactions, accompanied by rearrangement, play a pivotal role in the structural transformation of phenolic compounds. The bromination of 2,4-dimethylphenol, for example, can yield various brominated products depending on the reaction conditions. These processes underscore the significance of electrophilic substitution in introducing halogen atoms into aromatic systems, providing a framework for understanding the chemical behavior and potential applications of 4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone (Brittain et al., 1982).

Structural Factors in Lithium Phenolates Aggregation

The study of lithium phenolates aggregation in weakly polar aprotic solvents reveals the influence of structural factors such as halogen substitution on aggregation behavior. This research provides a deeper understanding of the interactions and aggregation tendencies in halogenated aromatic compounds, which could be relevant for the study and application of 4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone in material science or coordination chemistry (Jackman & Smith, 1988).

Impact on Rotational Barriers

The study of rotational barriers in bromine-substituted compounds provides insight into the steric effects and electronic properties of bromine atoms in aromatic compounds. Understanding these effects can be crucial for designing and synthesizing new materials with desired physical and chemical properties, where compounds like 4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone could find applications (Aoki et al., 1982).

Safety and Hazards

The safety data sheet (SDS) for this compound can provide information on its hazards, handling procedures, and safety precautions .

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFO/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQREEFHZSJUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644698
Record name 1-(4-Bromo-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one

CAS RN

898794-36-0
Record name 1-(4-Bromo-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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